synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate
synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a core component in numerous biologically active agents, and specifically substituted derivatives are valuable intermediates for creating novel therapeutics.[1][2] This document details a plausible and robust multi-step synthetic route, beginning from commercially available starting materials. Each section explains the underlying chemical principles, from retrosynthetic analysis to detailed, step-by-step experimental protocols. The guide is designed to provide researchers with the necessary expertise and practical insights to successfully execute the synthesis, troubleshoot potential challenges, and understand the causality behind the experimental design.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole ring system is a privileged scaffold in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, allows it to act as a versatile pharmacophore capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions.[3] Notable examples of indazole-containing drugs include Axitinib, a potent tyrosine kinase inhibitor for treating renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[1]
The specific functionalization of the indazole core is critical for modulating its biological activity, selectivity, and pharmacokinetic properties. Methyl 7-bromo-1H-indazole-5-carboxylate (Figure 1) serves as a key building block for further chemical elaboration. The bromine atom at the C7 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester at C5 can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, enabling the exploration of a diverse chemical space in drug development programs.
Retrosynthetic Analysis and Synthetic Strategy
To devise an efficient and logical synthesis, a retrosynthetic analysis is employed. The target molecule is deconstructed into simpler, more readily available precursors.
Our primary disconnection strategy focuses on the formation of the indazole ring as the key step, a common and effective approach in heterocyclic chemistry.[5][6] The final step is a standard esterification.
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Disconnection 1 (C-O Bond): The methyl ester can be formed from its corresponding carboxylic acid, 7-bromo-1H-indazole-5-carboxylic acid , via Fischer esterification. This is a reliable and well-understood transformation.[7]
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Disconnection 2 (N-N & C-N Bonds): The indazole ring itself can be constructed from a suitably substituted aniline derivative, specifically an ortho-methylaniline. This transformation, a type of diazotization followed by intramolecular cyclization, is a powerful method for creating the indazole system.[8] This leads us back to Methyl 5-amino-2-bromo-4-methylbenzoate .
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Further Disconnections: This amino-benzoate intermediate can be traced back through standard functional group interconversions—nitro group reduction and electrophilic bromination—to the commercially available starting material, 4-methyl-3-nitrobenzoic acid .
This analysis leads to the following four-step forward synthetic strategy, which is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for the target compound.
Synthesis and Mechanistic Discussion
This section provides a detailed examination of each reaction step, including the rationale for reagent selection and an overview of the underlying chemical mechanisms.
Step 1: Electrophilic Aromatic Bromination
The synthesis commences with the regioselective bromination of 4-methyl-3-nitrobenzoic acid.
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Reaction: 4-methyl-3-nitrobenzoic acid + Br₂/FeBr₃ → 2-bromo-4-methyl-5-nitrobenzoic acid.
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Rationale: The directing effects of the substituents on the aromatic ring govern the position of bromination. The methyl group is an ortho, para-director, while the nitro and carboxylic acid groups are meta-directors. The position ortho to the activating methyl group and meta to both deactivating groups (the C2 position) is the most sterically accessible and electronically favored site for electrophilic attack. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can also be an effective alternative brominating system.[8][9]
Step 2: Reduction of the Nitro Group
The nitro group of the brominated intermediate is selectively reduced to a primary amine.
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Reaction: 2-bromo-4-methyl-5-nitrobenzoic acid + Reducing Agent → 5-amino-2-bromo-4-methylbenzoic acid.
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Rationale: Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method for this transformation. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl are also highly effective for reducing aromatic nitro groups without affecting the carboxylic acid or the aryl bromide. The choice of reagent depends on substrate compatibility and available laboratory equipment.
Step 3: Fischer Esterification
The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent cyclization step.
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Reaction: 5-amino-2-bromo-4-methylbenzoic acid + CH₃OH / H₂SO₄ (cat.) → Methyl 5-amino-2-bromo-4-methylbenzoate.
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Mechanism: This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[7] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[10] Using a large excess of methanol helps drive the equilibrium towards the product side.
Step 4: Indazole Formation via Diazotization and Cyclization
This is the key ring-forming step to construct the indazole core.
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Reaction: Methyl 5-amino-2-bromo-4-methylbenzoate + NaNO₂ / Acetic Acid → Methyl 7-bromo-1H-indazole-5-carboxylate.
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Mechanism: The reaction proceeds via the formation of a diazonium salt from the primary amine using a diazotizing agent like sodium nitrite in an acidic medium (e.g., acetic acid). The generated diazonium ion is a potent electrophile. In this intramolecular reaction, the diazonium group is attacked by the aromatic ring at the position of the methyl group, which is activated for cyclization. This process, often referred to as the Davis-Beirut reaction or a related intramolecular diazonium coupling, results in the formation of the indazole ring system. A subsequent tautomerization yields the stable 1H-indazole product.
Caption: Simplified mechanism for the indazole ring formation.
Detailed Experimental Protocol
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle bromine, strong acids, and diazotizing agents with extreme caution.
Reagent and Materials Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Methyl-3-nitrobenzoic acid | 181.15 | 10.0 g | 55.2 | 1.0 |
| Bromine (Br₂) | 159.81 | 3.0 mL | 58.0 | 1.05 |
| Iron (III) Bromide (FeBr₃) | 295.56 | 0.5 g | 1.7 | 0.03 |
| Acetic Acid | - | 100 mL | - | - |
| Tin(II) Chloride (SnCl₂) | 189.60 | 31.4 g | 165.6 | 3.0 |
| Conc. Hydrochloric Acid | - | 50 mL | - | - |
| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | - | Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.2 g | 60.7 | 1.1 |
Step-by-Step Procedure
Step 1: Synthesis of 2-bromo-4-methyl-5-nitrobenzoic acid
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Suspend 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Add catalytic FeBr₃ (0.5 g, 1.7 mmol).
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Slowly add bromine (3.0 mL, 58.0 mmol) dropwise to the suspension at room temperature.
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Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
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Filter the resulting precipitate, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield the crude product.
Step 2: Synthesis of 5-amino-2-bromo-4-methylbenzoic acid
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To a solution of the crude product from Step 1 in ethanol (150 mL), add SnCl₂ (31.4 g, 165.6 mmol).
-
Slowly add concentrated HCl (50 mL) and heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the aminobenzoic acid derivative.
Step 3: Synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate
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Dissolve the crude amino acid from Step 2 in methanol (150 mL).
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Carefully add concentrated sulfuric acid (1.0 mL) dropwise while cooling the flask in an ice bath.
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Heat the mixture to reflux for 8-12 hours.
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Cool the solution and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.
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Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl ester intermediate.
Step 4: Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate
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Dissolve the purified methyl ester from Step 3 (assuming quantitative yield from starting material, ~55.2 mmol) in glacial acetic acid (100 mL) and cool to 0-5°C in an ice-salt bath.
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Prepare a solution of sodium nitrite (4.2 g, 60.7 mmol) in a minimal amount of water (~10 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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Pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography or recrystallization to afford the final product, Methyl 7-bromo-1H-indazole-5-carboxylate.
Conclusion
This guide outlines a robust and logical four-step synthesis for Methyl 7-bromo-1H-indazole-5-carboxylate. The strategy leverages fundamental organic transformations, including regioselective bromination, nitro group reduction, Fischer esterification, and a key diazotization-cyclization reaction to form the indazole core. By providing detailed protocols and explaining the chemical principles behind each step, this document equips researchers and drug development professionals with the knowledge to synthesize this valuable heterocyclic building block for application in discovery programs.
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